

Application Notes and Protocols for Laboratory Generation of Polidocanol Foam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polidocanol*

Cat. No.: *B041958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the generation and characterization of **polidocanol** foam in a laboratory setting. The information is intended to guide researchers in producing consistent and reproducible sclerosing foams for preclinical studies, formulation development, and in vitro characterization.

Introduction to Polidocanol Foam

Polidocanol foam is a widely used sclerosing agent for the treatment of varicose veins.^{[1][2]} It is a dispersion of a gas in a liquid **polidocanol** solution, which increases the surface area and efficacy of the sclerosant compared to its liquid form.^[2] The physical characteristics of the foam, such as bubble size, density, and stability, are critical to its therapeutic effect and safety.^{[3][4]} Therefore, standardized methods for its generation and characterization are essential for research and development.

Foam Generation Techniques

Several techniques are employed to generate **polidocanol** foam in a laboratory setting. The most common are manual methods that are simple, inexpensive, and easily reproducible.^[5]

Tessari Method

The Tessari method is a widely used technique for producing a sclerosing foam.^{[2][5][6]} It involves mixing a liquid sclerosant with a gas using two syringes connected by a three-way

stopcock.[2][5] The turbulence created by passing the mixture back and forth through the narrow passage of the stopcock results in the formation of a microfoam.[7]

Double Syringe System (DSS)

The Double Syringe System (DSS) is similar to the Tessari method but utilizes a simple two-way connector instead of a three-way stopcock to connect the two syringes.[2][5] Some studies suggest that the DSS method may produce a foam with a narrower bubble size distribution compared to the Tessari method.[3]

Other Methods

Other methods for generating **polidocanol** foam include mechanical agitation and low-frequency ultrasound.[1] Ultrasonic generation has been shown to produce foams with smaller bubbles and a more uniform size distribution.[1] Commercially available systems, such as Varithena®, produce a standardized **polidocanol** endovenous microfoam with a consistent bubble size and density.[8][9]

Quantitative Data Summary

The properties of **polidocanol** foam can be influenced by several factors, including the generation technique, **polidocanol** concentration, liquid-to-gas ratio, and the type of gas used. The following tables summarize quantitative data from various studies.

Table 1: Influence of Generation Method on Foam Bubble Size

Generation Method	Mean Bubble Size (μm)	Maximum Bubble Size (μm)	Reference
Ultrasonic	19 ± 1.8	$< 138.3 \pm 32.5$	[1]
Mechanical Agitation	37.1 ± 10.6	$< 350 \pm 70.9$	[1]
Tessari (Handmade)	30.8 ± 3.8	$< 445 \pm 32.8$	[1]
Tessari (1% POL, t=0s)	71 ± 9	Not Reported	[10][11]

Table 2: Influence of **Polidocanol** Concentration on Foam Properties

Polidocanol Conc.	Foam Half-Life (FHT) (seconds)	Mean Bubble Size (μm)	Reference
1%	115 - 157	71 ± 9 (at t=0s)	[10][11]
3%	143 - 192	Not Reported	[10][11]

Table 3: Influence of Gas Type on Foam Half-Life (FHT)

Gas Type	FHT Sequence (Longest to Shortest)	Reference
Air, O ₂ , CO ₂ +O ₂ , CO ₂	air > O ₂ > CO ₂ +O ₂ > CO ₂	[12]

Experimental Protocols

Protocol for Polidocanol Foam Generation using the Tessari Method

Materials:

- Two sterile Luer-lock syringes (e.g., 10 mL)[13]
- One sterile three-way stopcock[5]
- **Polidocanol** solution (e.g., 1% or 3%)
- Gas source (e.g., sterile room air, CO₂, O₂)
- Sterile 0.2 μm filter (optional, for sterilizing gas)[5]

Procedure:

- Draw the desired volume of **polidocanol** solution into one syringe. A common liquid-to-gas ratio is 1:4.[2][5] For example, use 2 mL of **polidocanol** solution.[13]
- Draw the corresponding volume of gas into the second syringe. For a 1:4 ratio with 2 mL of liquid, draw 8 mL of gas.[13] To ensure sterility, the gas can be drawn through a 0.2 μm filter.

[14]

- Securely connect both syringes to the three-way stopcock.[5]
- Position the stopcock to allow flow between the two syringes. Some protocols suggest a 30° rotation of the hub to increase turbulence.[7]
- Rapidly and forcefully push the plungers back and forth for a set number of cycles (e.g., 10-20 times) to mix the liquid and gas.[7][13][15]
- After the final pass, consolidate the foam into one syringe.
- The foam is now ready for immediate use or characterization.[14]

Protocol for Polidocanol Foam Generation using the Double Syringe System (DSS)

Materials:

- Two sterile Luer-lock syringes (e.g., 10 mL)
- One sterile two-way Luer-to-Luer connector[5]
- **Polidocanol** solution (e.g., 1% or 3%)
- Gas source (e.g., sterile room air)

Procedure:

- Fill the syringes with the **polidocanol** solution and gas in the desired ratio (e.g., 1:4), as described in the Tessari method.
- Connect the two syringes using the sterile two-way connector.[5]
- Generate the foam by rapidly passing the contents between the two syringes for a predetermined number of cycles (e.g., 10 times).[15]
- Collect the resulting foam in one syringe for analysis.

Protocol for Foam Stability Measurement (Foam Half-Life)

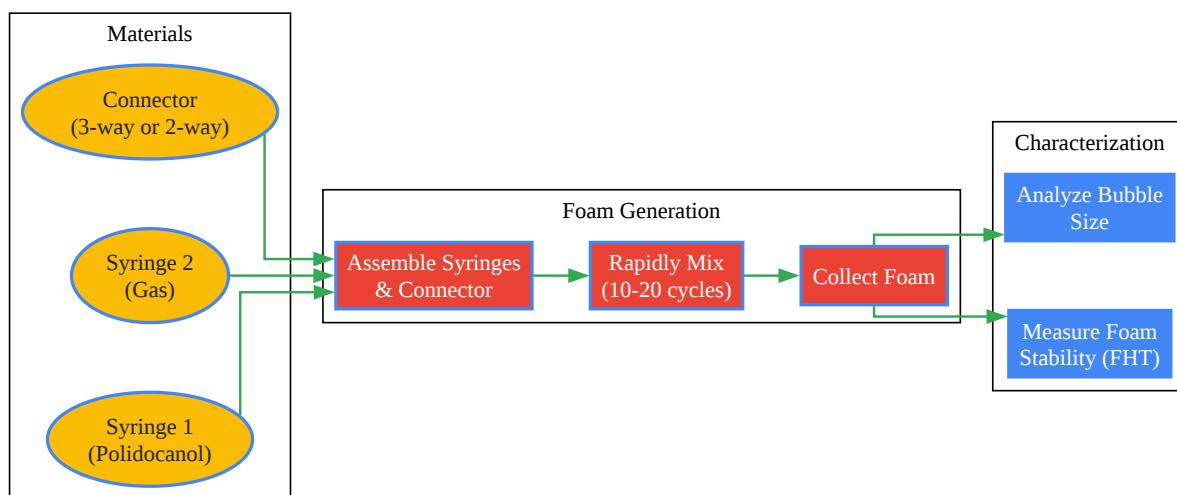
Materials:

- Generated **polidocanol** foam
- Graduated cylinder or a vertical, transparent tube
- Timer
- Camera (optional, for recording the decay process)[[12](#)]

Procedure:

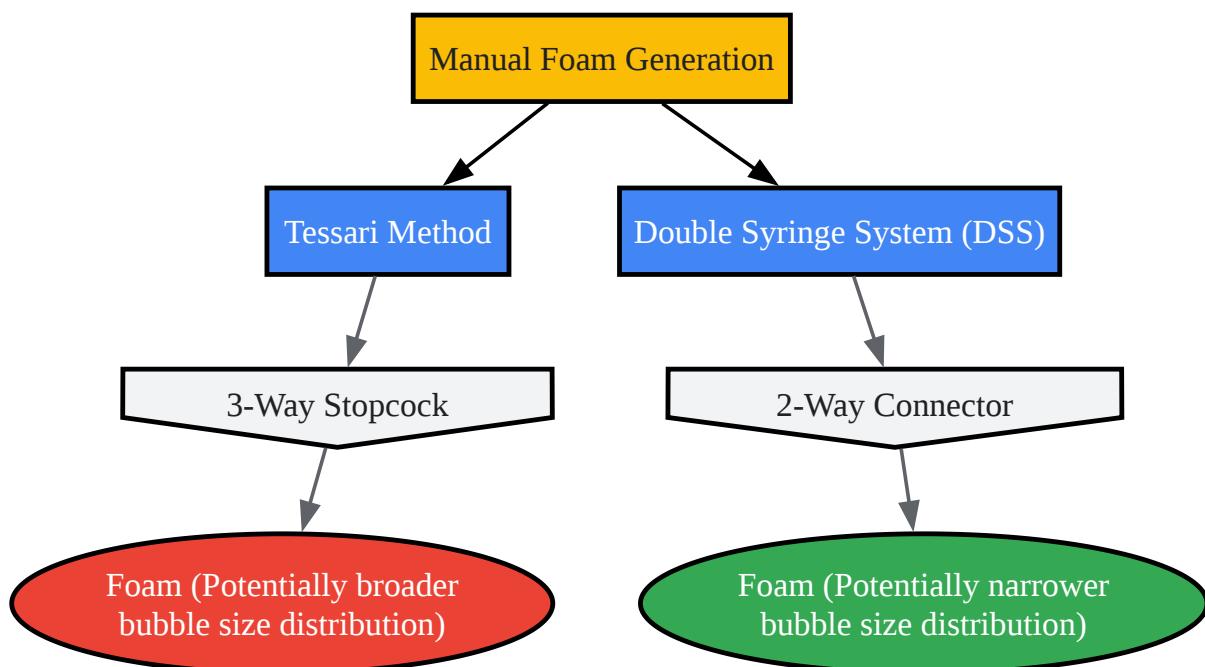
- Immediately after generation, transfer a known volume of foam into the graduated cylinder.
- Start the timer.
- Observe the foam as it collapses and the liquid drains to the bottom.
- The foam half-life (FHT) is defined as the time it takes for half of the initial liquid volume to settle out from the foam.[[16](#)]
- Record the time at which the volume of the collected liquid reaches half of the initial liquid volume used to create the foam.

Protocol for Bubble Size Analysis


Materials:

- Generated **polidocanol** foam
- Microscope with a calibrated eyepiece or imaging software
- Microscope slides and coverslips

Procedure:


- Immediately after generation, place a small sample of the foam onto a microscope slide.
- Gently place a coverslip over the foam sample.
- Observe the foam under the microscope.
- Capture images of the foam bubbles at various locations within the sample.
- Use the calibrated eyepiece or imaging software to measure the diameter of a representative number of bubbles.
- Calculate the mean bubble size and determine the bubble size distribution.[\[1\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **polidocanol** foam generation and characterization.

[Click to download full resolution via product page](#)

Caption: Comparison of Tessari and Double Syringe System (DSS) foam generation methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Size of Sclerosing Foams Prepared by Ultrasound, Mechanical Agitation, and the Handmade Tessari Method for Treatment of Varicose Veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on foam sclerotherapy in the treatment of varicose veins - Servier - PhlebologyServier – Phlebology [phlebology.org]
- 3. research.aber.ac.uk [research.aber.ac.uk]
- 4. Characterisation and optimisation of foams for varicose vein sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Foam Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 6. researchgate.net [researchgate.net]
- 7. Foam sclerotherapy for the management of varicose veins: a critical reappraisal - Servier - PhlebolympphologyServier – Phlebolympphology [phlebolympphology.org]
- 8. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits of polidocanol endovenous microfoam (Varithena®) compared with physician-compounded foams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polidocanol concentration and time affect the properties of foam used for sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fibrovein.co.uk [fibrovein.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Stability of foam in sclerotherapy: differences between sodium tetradecyl sulfate and polidocanol and the type of connector used in the double-syringe system technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Laboratory Generation of Polidocanol Foam]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041958#polidocanol-foam-generation-techniques-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com